molecular formula C16H16Cl2N2OS B2912197 1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396806-68-0

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No. B2912197
M. Wt: 355.28
InChI Key: KCSAUEAHOLFIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea, commonly known as DCDU, is a synthetic urea derivative that has been widely used in scientific research. It is a potent inhibitor of photosynthesis and has been used to study the mechanism of photosynthesis in plants.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea involves the reaction of 3,4-dichloroaniline with 2-(thiophen-2-yl)ethyl isocyanate, followed by cyclization with cyclopropylamine to form the final product.

Starting Materials
3,4-dichloroaniline, 2-(thiophen-2-yl)ethyl isocyanate, cyclopropylamine

Reaction
Step 1: 3,4-dichloroaniline is reacted with 2-(thiophen-2-yl)ethyl isocyanate in the presence of a base such as triethylamine to form the corresponding urea intermediate., Step 2: The urea intermediate is then cyclized with cyclopropylamine in the presence of a catalyst such as copper(II) acetate to form the final product, 1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea.

Mechanism Of Action

DCDU inhibits photosynthesis by binding to the QB-binding site of the photosystem II (PSII) complex. This binding prevents the transfer of electrons from QA to QB, which is the next electron acceptor in the electron transport chain. This inhibition leads to the accumulation of QA-, which can react with molecular oxygen to produce reactive oxygen species (ROS). The accumulation of ROS can cause oxidative damage to the thylakoid membranes and other cellular components, leading to cell death.

Biochemical And Physiological Effects

DCDU has been shown to have a number of biochemical and physiological effects on plants. It inhibits the production of ATP and NADPH, which are essential for the synthesis of carbohydrates and other organic compounds in plants. It also leads to the accumulation of ROS, which can cause oxidative damage to the thylakoid membranes and other cellular components. This inhibition can lead to a decrease in the growth and development of plants.

Advantages And Limitations For Lab Experiments

One of the advantages of using DCDU in lab experiments is its potency as an inhibitor of photosynthesis. It is a highly specific inhibitor of the QB-binding site of the PSII complex and has been shown to be effective at very low concentrations. However, one of the limitations of using DCDU is its toxicity to plants. It can cause oxidative damage to the thylakoid membranes and other cellular components, leading to cell death. This toxicity can limit the concentration of DCDU that can be used in lab experiments.

Future Directions

There are a number of future directions for research on DCDU. One direction is to study the mechanism of action of DCDU in more detail. This could involve using techniques such as X-ray crystallography to determine the exact binding site of DCDU on the QB-binding site of the PSII complex. Another direction is to study the effects of DCDU on other cellular processes in plants. This could involve looking at the effects of DCDU on the production of other organic compounds, such as amino acids and lipids. Finally, there is a need to develop new inhibitors of photosynthesis that are less toxic to plants than DCDU. This could involve screening libraries of compounds for inhibitors of photosynthesis that have a lower toxicity profile than DCDU.

Scientific Research Applications

DCDU has been widely used in scientific research as a tool to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosynthesis and has been shown to block electron transport in the thylakoid membranes of chloroplasts. This inhibition leads to a decrease in the production of ATP and NADPH, which are essential for the synthesis of carbohydrates and other organic compounds in plants.

properties

IUPAC Name

1-cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2OS/c17-14-6-3-11(10-15(14)18)19-16(21)20(12-4-5-12)8-7-13-2-1-9-22-13/h1-3,6,9-10,12H,4-5,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSAUEAHOLFIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.